2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c18-11(16-12-14-4-7-20-12)9-21-13-15-3-5-17(13)8-10-2-1-6-19-10/h1-7H,8-9H2,(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLBYENEWRXVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CN=C2SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide formation: Finally, the thiazole ring is introduced through a condensation reaction with an appropriate thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the furan, imidazole, or thiazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Substituted derivatives where functional groups on the furan, imidazole, or thiazole rings are replaced.
Scientific Research Applications
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table highlights key structural and property differences between the target compound and related derivatives:
Key Observations :
- Substituent Effects : The furanmethyl group in the target compound introduces oxygen-based polarity, contrasting with halogenated (e.g., bromophenyl in 9c) or bulky aryl groups (e.g., naphthyl in ). This may influence solubility and target binding.
- Thiazole vs. Other Heterocycles : The thiazol-2-yl acetamide substituent differentiates the target from analogs with isopropyl (e.g., ) or benzothiazole groups (e.g., ). Thiazole’s sulfur atom could enhance metal coordination or hydrogen bonding.
Biological Activity
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.
The molecular formula of this compound is , with a molecular weight of approximately 334.41 g/mol. The compound features a furan ring, an imidazole moiety, and a thiazole group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O2S2 |
| Molecular Weight | 334.41 g/mol |
| Solubility | 47.7 µg/mL (pH 7.4) |
Biological Activity Overview
Research on this compound has indicated several areas of biological activity, including:
-
Anticancer Activity :
- Compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to exhibit IC50 values in the low micromolar range against human cancer cells, suggesting that the presence of the thiazole and imidazole rings enhances anticancer properties .
- A study demonstrated that modifications in the phenyl ring and thiazole moiety could significantly affect cytotoxicity, indicating structure-activity relationships (SAR) that could be explored further in this compound .
- Antimicrobial Properties :
-
Inhibition of Enzymatic Activity :
- Preliminary studies suggest that compounds containing imidazole and thiazole rings may act as inhibitors for certain enzymes involved in cancer metabolism or microbial growth. This inhibition can be crucial for developing therapeutic agents targeting specific pathways.
Case Studies
Several studies have focused on related compounds to elucidate the potential mechanisms of action:
- Study on Thiazole Derivatives : A series of thiazole-containing compounds were synthesized and tested for anticancer activity against various cell lines such as A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). These compounds exhibited varying degrees of cytotoxicity, with some showing significant promise compared to standard treatments like doxorubicin .
- Imidazole-Based Antimicrobials : Research on imidazole derivatives has highlighted their potential as broad-spectrum antimicrobials. The incorporation of furan and thiazole groups into these structures may enhance their efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
